molecular formula C13H21NO B13249292 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13249292
M. Wt: 207.31 g/mol
InChI Key: IDUYKVFIUYWTAF-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol is a chemical compound of significant interest in pharmacological research, particularly for investigations targeting adrenergic systems. Based on structural similarities to well-characterized phenylethylamino compounds like DDPH (1-(2,6-dimethylphenoxyl)-2-(3,4-dimethylphenyl ethylamino) propane hydrochloride), this agent is anticipated to function as a potent alpha-adrenoceptor (AR) antagonist . Its primary research value lies in its potential to competitively inhibit agonist binding at various alpha-1-AR subtypes, making it a valuable tool for scientists studying receptor pharmacology in isolated tissue preparations, such as rat aorta, renal artery, and spleen . Researchers can utilize this compound to elucidate the complex signaling pathways and physiological roles of adrenoceptors in the cardiovascular and nervous systems, aiding in the exploration of new therapeutic targets for conditions like hypertension and benign prostatic hyperplasia.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-11(3)8-15/h5-7,11-12,14-15H,8H2,1-4H3

InChI Key

IDUYKVFIUYWTAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(C)CO)C

Origin of Product

United States

Preparation Methods

Reductive Amination of 3,4-Dimethylphenylacetone with Ethylamine

The most common synthetic route to 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves the reductive amination of 3,4-dimethylphenylacetone with ethylamine, followed by reduction of the imine intermediate to the amino alcohol.

General reaction scheme:

$$
\text{3,4-Dimethylphenylacetone} + \text{ethylamine} \xrightarrow[\text{reductant}]{\text{solvent, catalyst}} \text{this compound}
$$

  • Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used to reduce the imine intermediate to the amino alcohol.
  • Solvents: Polar protic solvents such as ethanol or methanol are preferred to dissolve reactants and facilitate the reaction.
  • Reaction conditions: Mild temperatures (room temperature to 50°C) are used to optimize yield and minimize side reactions.
  • Yields: Reported yields range from 60% to 85%, depending on catalyst efficiency, purity of starting materials, and reaction time.

Notes:

  • Control of pH is critical to prevent side reactions such as over-alkylation or polymerization.
  • Catalytic hydrogenation using Pd/C or Raney nickel can also be employed for the reduction step, offering cleaner reaction profiles.

Nucleophilic Substitution on Halohydrins

Another feasible synthetic route involves the nucleophilic substitution of halohydrins with ethylamine.

  • Example: 1-chloro-3-(3,4-dimethylphenyl)propan-2-ol reacts with ethylamine to yield the target amino alcohol.
  • Conditions: Heating at 95–100°C for extended periods (e.g., 18 hours) in solvents like ethyl acetate or toluene.
  • Purification: Removal of amine hydrochloride salts by filtration, followed by solvent wash and crystallization.
  • Yields: Moderate yields (~50-60%) reported depending on reaction scale and purity.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination 3,4-Dimethylphenylacetone + Ethylamine NaBH4 or LiAlH4, EtOH/MeOH, RT-50°C Simple, direct, scalable Requires careful pH control 60–85
Epoxide Ring Opening Epoxypropanol derivative + Ethylamine Low temp, inert atmosphere Stereoselective, regioselective Epoxide synthesis needed Variable
Nucleophilic Substitution Halohydrin + Ethylamine Heat (95–100°C), ethyl acetate/toluene Straightforward Longer reaction time, moderate yield 50–60

Research Findings and Industrial Perspectives

  • Optimization: Studies emphasize the importance of temperature control and solvent choice to maximize yield and purity in reductive amination processes.
  • Catalysts: Use of heterogeneous catalysts like Pd/C for hydrogenation steps improves selectivity and reduces impurities.
  • Scale-up: Industrial synthesis favors reductive amination due to fewer steps and easier purification compared to epoxide routes.
  • Purification: Crystallization of hydrochloride salts of the amino alcohol is a common method to obtain high-purity product.
  • Safety: Handling of reducing agents and amines requires inert atmosphere and temperature control to avoid hazardous side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and inferred properties:

Property 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol 3-(3,4-Dimethoxyphenyl)propan-1-ol
Substituents 3,4-Dimethylphenyl + ethylamino group 3,4-Dimethoxyphenyl
Functional Groups Secondary amine, primary alcohol Primary alcohol
Lipophilicity (Predicted) Higher (methyl groups are hydrophobic) Moderate (methoxy groups are polar)
Potential Applications Chiral intermediates, CNS-targeted agents Antioxidant precursors, flavorants

Key Differences:

Bioactivity: The ethylamino group in this compound may confer basicity and enable interactions with biological targets (e.g., neurotransmitter receptors), whereas 3-(3,4-Dimethoxyphenyl)propan-1-ol lacks such functionality.

Synthetic Utility : The amine group in the target compound allows for further derivatization (e.g., salt formation, coupling reactions), offering broader utility in medicinal chemistry than the alcohol-only analog .

Research Findings and Limitations

No direct comparative studies or pharmacological data for this compound were identified in the provided evidence. However, structural analogs like 3-(3,4-Dimethoxyphenyl)propan-1-ol are documented as intermediates in fine chemical synthesis, suggesting that the target compound may share similar scalability challenges (e.g., purification of stereoisomers) .

Critical Gaps:

  • Pharmacokinetic Data : Absence of solubility, bioavailability, or metabolic stability studies for either compound.
  • Biological Activity: No in vitro or in vivo data to validate hypothesized receptor interactions.

Biological Activity

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol, with the molecular formula C13H21NO, is an organic compound that has garnered attention for its potential biological activities. This compound features a dimethylphenyl group linked to an ethylamino chain and a propanol group, suggesting diverse chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by:

  • Molecular Formula : C13H21NO
  • Molecular Weight : 221.32 g/mol
  • Structural Features : Hydroxyl group (-OH), ethylamino group, and a dimethylphenyl moiety.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways.

Biological Activity Overview

Research indicates several key areas where this compound exhibits biological activity:

1. Neuropharmacological Effects

Studies suggest that compounds structurally similar to this compound may interact with dopamine receptors, particularly D3 receptors. For example, compounds that promote D3 receptor-mediated signaling have shown neuroprotective effects in models of neurodegeneration .

2. Anti-inflammatory Properties

There is preliminary evidence suggesting that the compound may possess anti-inflammatory properties. It has been investigated for its potential to modulate inflammatory pathways through enzyme inhibition .

3. Analgesic Effects

The compound's structural similarity to known analgesics raises the possibility of pain-relieving properties. Its interaction with pain pathways warrants further investigation into its efficacy as an analgesic agent.

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionDemonstrated potential for inhibiting specific enzymes involved in inflammatory responses.
Neuroprotective EffectsCompounds similar to this one showed significant neuroprotection in animal models of Parkinson's disease.
Pharmacological ScreeningIdentified potential agonistic activity at dopamine receptors with implications for treating neuropsychiatric disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
3,4-Dimethylmethcathinone (DMMC)Similar phenyl structureStimulant effects; potential for abuse
1-(3,4-Dimethylphenyl)-2-methylaminopropan-1-olMethyl instead of hydroxyl groupAltered receptor binding profile

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